N-(4-Dimethylamino-phenyl)-2,4,6-trimethyl-3-tetrazol-1-yl-benzenesulfonamide
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Overview
Description
N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group, a tetrazole ring, and a benzenesulfonamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-(dimethylamino)aniline with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base, followed by cyclization with sodium azide to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group and tetrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylamino)phenyldiphenylphosphine
- 4-(dimethylamino)pyridine
- N-(3-chloro-4-methoxy-phenyl)-4-methyl-N-[1-[5-(4-nitro-phenyl)-furan-2-yl]-meth-(E)-ylidene-hydrazinocarbonylmethyl]-benzenesulfonamide
Uniqueness
N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tetrazole ring, in particular, distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C18H22N6O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H22N6O2S/c1-12-10-13(2)18(14(3)17(12)24-11-19-21-22-24)27(25,26)20-15-6-8-16(9-7-15)23(4)5/h6-11,20H,1-5H3 |
InChI Key |
ISGLFPCGUUVTSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1N2C=NN=N2)C)S(=O)(=O)NC3=CC=C(C=C3)N(C)C)C |
Origin of Product |
United States |
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